molecular formula C10H18O2 B039957 Butyl (3E)-hex-3-enoate CAS No. 118869-62-8

Butyl (3E)-hex-3-enoate

Cat. No.: B039957
CAS No.: 118869-62-8
M. Wt: 170.25 g/mol
InChI Key: XZKZOAYDHBSAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (3E)-hex-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is specifically known for its fruity aroma, making it a valuable component in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl (3E)-hex-3-enoate can be synthesized through the esterification reaction between butanol and hex-3-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C4H9OH+C6H10O2C10H18O2+H2O\text{C}_4\text{H}_9\text{OH} + \text{C}_6\text{H}_{10}\text{O}_2 \rightarrow \text{C}_{10}\text{H}_{18}\text{O}_2 + \text{H}_2\text{O} C4​H9​OH+C6​H10​O2​→C10​H18​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can enhance the reaction rate and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Butyl hex-3-en-1-ol.

    Substitution: Amides, esters with different alcohol groups.

Scientific Research Applications

Butyl (3E)-hex-3-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in pheromone signaling in insects.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma.

Comparison with Similar Compounds

    Butyl acetate: Another ester with a fruity aroma, commonly used as a solvent.

    Hexyl acetate: Similar in structure but with a hexyl group instead of a butyl group, also used in flavors and fragrances.

    Ethyl (3E)-hex-3-enoate: Similar ester with an ethyl group, used in the flavor industry.

Uniqueness: Butyl (3E)-hex-3-enoate is unique due to its specific combination of a butyl group and a hex-3-enoate moiety, which imparts a distinct aroma profile. Its double bond at the 3-position also allows for unique chemical reactivity compared to saturated esters.

Properties

IUPAC Name

butyl hex-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKZOAYDHBSAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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